(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves a multi-step process The initial step often includes the formation of the benzothiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is studied for its unique structural properties and reactivity, which can be leveraged in the synthesis of more complex molecules.
Biology
In biology, this compound is investigated for its potential as a bioactive molecule. Benzothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its diverse reactivity makes it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-methylbenzothiazole
- 2-(4-methoxyphenyl)benzothiazole
Uniqueness
What sets (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-6-9-23-15-8-7-13(2)10-18(15)28-21(23)22-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h6-8,10-12H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQYZNXAFMGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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